The Chemical and Physical Dynamics of 4-Aminopiperidine-4-carbonitrile Dihydrochloride: A Comprehensive MedChem Guide
The Chemical and Physical Dynamics of 4-Aminopiperidine-4-carbonitrile Dihydrochloride: A Comprehensive MedChem Guide
Executive Summary
In modern drug discovery, the design of conformationally restricted, sp3 -rich scaffolds is paramount for improving target selectivity and pharmacokinetic profiles. 4-Aminopiperidine-4-carbonitrile dihydrochloride is a highly versatile α -aminonitrile building block. Featuring a geminal amine and nitrile group on a piperidine ring, this compound serves as a critical precursor for synthesizing spirocyclic peptides, hydantoins, and imidazolones—classic pharmacophores found in protease inhibitors and CGRP receptor antagonists.
As a Senior Application Scientist, I frequently advise medicinal chemistry teams on the handling and synthesis of α -aminonitriles. This whitepaper deconstructs the physical properties, structural causality, and validated synthetic protocols for 4-aminopiperidine-4-carbonitrile dihydrochloride, providing a self-validating framework for its application in drug development.
Chemical Identity & Physical Properties
Understanding the physicochemical baseline of this building block is the first step in predicting its behavior in complex synthetic workflows. The data below summarizes its core metrics[1],[2].
| Property | Value |
| Chemical Name | 4-Aminopiperidine-4-carbonitrile dihydrochloride |
| CAS Number | 1376041-68-7[1] |
| Molecular Formula |
C6H13Cl2N3
(Base:
C6H11N3
|
| Molecular Weight | 198.09 g/mol [1] |
| MDL Number | MFCD22056349[2] |
| SMILES String | Cl.Cl.N#CC1(N)CCNCC1[2] |
| CLogP | -1.87 (Highly hydrophilic)[2] |
| Recommended Storage | +4°C, desiccated, inert atmosphere[2] |
Structural and Mechanistic Significance in Drug Design
The α -Aminonitrile Motif and the Retro-Strecker Challenge
The free base of an α -aminonitrile is thermodynamically precarious. In solution, particularly under basic or aqueous conditions, these molecules are prone to a retro-Strecker decomposition , where the compound spontaneously reverts into the corresponding ketone (in this case, 4-piperidone) and highly toxic hydrogen cyanide ( HCN )[3]. Furthermore, the free primary amine can undergo self-condensation or polymerization.
Causality of the Dihydrochloride Salt Form
To circumvent this instability, the compound is isolated and commercialized exclusively as a dihydrochloride salt .
-
Mechanistic Rationale: By protonating both the primary amine at the C4 position and the secondary amine of the piperidine ring, the nucleophilicity of the nitrogen atoms is effectively neutralized. This dual-protonation creates a significant electrostatic barrier that prevents self-condensation and locks the molecule in a stable crystalline lattice, allowing for long-term storage at +4°C without degradation[2],[3].
Synthetic Methodology: The Strecker Approach
The de novo synthesis of the 4-aminopiperidine-4-carbonitrile core relies on a classic Strecker-type reaction[4],[5]. Below is a self-validating protocol designed to maximize yield while preventing premature hydrolysis of the sensitive nitrile group.
Step-by-Step Protocol
Step 1: Imine Formation
-
Procedure: Suspend 1-Boc-4-piperidone in anhydrous methanol. Add a 5-fold molar excess of ammonium chloride ( NH4Cl ) and a solution of ammonia ( NH3 ) in methanol. Stir at room temperature for 4 hours.
-
Causality: NH4Cl acts as both a nitrogen source and a mild acid catalyst. The slight acidity drives the equilibrium of the carbonyl-amine condensation forward to form the electrophilic imine intermediate, which is otherwise difficult to isolate[5].
Step 2: Cyanation (Nucleophilic Addition)
-
Procedure: Cool the reaction mixture to 0°C. Slowly add sodium cyanide (NaCN) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. (Safety: Perform in a highly ventilated fume hood with a dedicated cyanide scrubber).
-
Causality: The cyanide anion ( CN− ) acts as a strong nucleophile, attacking the sp2 hybridized imine carbon to form the sp3 hybridized α -aminonitrile[4],[5].
-
Validation: Monitor via TLC/LC-MS. The intermediate, 1-Boc-4-amino-4-cyanopiperidine, should show a distinct molecular ion peak.
Step 3: Anhydrous Deprotection & Salt Formation
-
Procedure: Dissolve the purified 1-Boc-4-amino-4-cyanopiperidine in anhydrous 1,4-dioxane. Cool to 0°C and slowly introduce a 4M solution of anhydrous HCl in dioxane. Stir for 2 hours until a white precipitate forms. Filter and wash with cold diethyl ether.
-
Causality: Why anhydrous HCl in dioxane instead of aqueous HCl ? The nitrile group is highly susceptible to acid-catalyzed hydrolysis. If aqueous HCl is used, the nitrile will rapidly hydrolyze into a primary amide or carboxylic acid. Anhydrous conditions ensure the selective cleavage of the tert-butyloxycarbonyl (Boc) group while simultaneously precipitating the product cleanly as the dihydrochloride salt.
-
Validation: Confirm the disappearance of the Boc-group via 1H -NMR (loss of the 9H singlet at ~1.4 ppm) and verify the presence of the intact nitrile stretch via IR spectroscopy at ~2200 cm−1 .
Fig 1: Strecker synthesis workflow for 4-Aminopiperidine-4-carbonitrile dihydrochloride.
Downstream Applications in Drug Discovery
The true value of 4-aminopiperidine-4-carbonitrile dihydrochloride lies in its downstream divergence. By selectively reacting the amine, the nitrile, or the piperidine nitrogen, medicinal chemists can access a vast array of chemical space.
-
Spirocyclic Peptidomimetics: Controlled acid/base hydrolysis of the nitrile yields 4-aminopiperidine-4-carboxylic acid. This unnatural amino acid is frequently incorporated into peptide chains to force rigid, spirocyclic conformations, enhancing proteolytic stability.
-
Hydantoins and Imidazolones: Reacting the α -aminonitrile with isocyanates or phosgene equivalents, followed by cyclization, generates spiro-hydantoins. These motifs are privileged structures in the development of highly potent protease inhibitors and anticonvulsants.
Fig 2: Key downstream medicinal chemistry applications of the alpha-aminonitrile scaffold.
Handling and Analytical Characterization
-
Hygroscopicity: As a dihydrochloride salt, this compound is highly hygroscopic. Exposure to ambient humidity will result in the absorption of water, which can complicate accurate weighing and potentially introduce trace water into moisture-sensitive downstream reactions (e.g., Grignard additions to the nitrile). Always handle in a dry box or under a stream of dry nitrogen.
-
Chromatographic Analysis: Due to its high polarity (CLogP -1.87)[2] and lack of a strong UV chromophore, standard Reverse-Phase HPLC (C18) with UV detection is often insufficient. Evaporative Light Scattering Detection (ELSD) or LC-MS (ESI+) using hydrophilic interaction liquid chromatography (HILIC) columns is strongly recommended for accurate purity assessment.
References
-
BLD Pharm , "1376041-68-7 | 4-Aminopiperidine-4-carbonitrile dihydrochloride", 1
-
EnamineStore , "EN300-100403 - 4-aminopiperidine-4-carbonitrile dihydrochloride", 2
-
Benchchem , "4-aminopiperidine-4-carbonitrile | 50289-05-9",4
-
Google Patents (EP0565635B1) , "Process for the preparation of aminonitriles", 3
-
Jack Westin , "Complete MCAT Amino Acids Proteins Guide (Strecker Synthesis)", 5
Sources
- 1. 1376041-68-7|4-Aminopiperidine-4-carbonitrile dihydrochloride|BLD Pharm [bldpharm.com]
- 2. EnamineStore [enaminestore.com]
- 3. EP0565635B1 - Process for the preparation of aminonitriles - Google Patents [patents.google.com]
- 4. 4-aminopiperidine-4-carbonitrile | 50289-05-9 | Benchchem [benchchem.com]
- 5. jackwestin.com [jackwestin.com]
